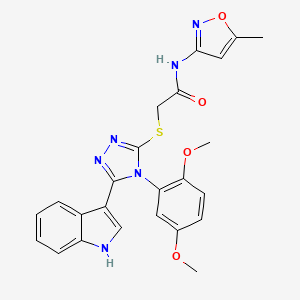
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It has been extensively studied for its potential as an anticancer agent due to its ability to selectively target hypoxic tumor cells.
Mecanismo De Acción
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide is a prodrug that is activated under hypoxic conditions. The prodrug is taken up by cells and converted into the active form of the drug, which is a DNA cross-linking agent. The active form of the drug is selectively toxic to hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. This compound has also been shown to enhance the efficacy of traditional chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which makes it a potentially powerful anticancer agent. However, one limitation is that it requires hypoxic conditions to be activated, which can be difficult to replicate in the lab.
Direcciones Futuras
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide. One area of research is the development of new prodrugs that are activated under different conditions. Another area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Finally, further studies are needed to determine the efficacy of this compound in combination with other anticancer agents.
Métodos De Síntesis
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide is synthesized through a multistep process starting from 2-fluoroaniline. The first step involves the formation of a sulfonamide intermediate, which is then coupled with a di(thiophen-2-yl)ethyl moiety. The final product is obtained by reacting the intermediate with methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide has been extensively studied for its anticancer properties. It has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. This compound is activated by the low oxygen levels found in hypoxic tumor cells, which leads to the release of a cytotoxic agent that kills the cancer cells.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S3/c18-14-6-2-1-5-13(14)11-25(21,22)19-12-17(20,15-7-3-9-23-15)16-8-4-10-24-16/h1-10,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPQPYMJOXPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)

![6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B2902458.png)
![N-(3-chlorophenyl)-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2902460.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2902464.png)



![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/no-structure.png)


